(S)-3-phenylpiperidine hydrochloride

Chiral purity Enantiomeric excess Quality control

This pre-resolved (S)-enantiomer is the mandatory chiral building block for the PARP inhibitor niraparib (Zejula) and dopamine autoreceptor modulators such as (−)-OSU6162. The hydrochloride salt ensures aqueous solubility, precise weighing, and long-term stability at 2–8°C. Using the racemate or (R)-enantiomer introduces costly stereochemical mismatch. Specify CAS 1258940-00-9 for direct integration into generic API synthesis, CNS-focused library production, and DEL construction.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 1258940-00-9
Cat. No. B1451479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-phenylpiperidine hydrochloride
CAS1258940-00-9
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1
InChIKeyOKVMJYYCFLIGFJ-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Phenylpiperidine Hydrochloride (CAS 1258940-00-9): Chiral Building Block for CNS Drug Discovery & Niraparib Synthesis


(S)-3-Phenylpiperidine hydrochloride is a chiral, non-racemic piperidine building block belonging to the 3-arylpiperidine class. The compound consists of a piperidine ring with a phenyl substituent at the 3-position in the (S)-absolute configuration, isolated as the hydrochloride salt . This specific enantiomer serves as an essential synthetic intermediate for two clinically and preclinically validated classes of molecules: the PARP inhibitor niraparib (Zejula), an FDA-approved maintenance therapy for ovarian cancer, and substituted (S)-3-phenylpiperidine derivatives such as (−)-OSU6162, a dopamine D2 receptor modulator investigated for levodopa-induced dyskinesias in Parkinson's disease [1]. The hydrochloride salt form enhances aqueous solubility and provides a stable, crystalline solid amenable to precise weighing and formulation in both research and pilot-scale synthesis .

Why Racemic or (R)-3-Phenylpiperidine Cannot Replace (S)-3-Phenylpiperidine Hydrochloride in Stereospecific Syntheses


Procurement of racemic 3-phenylpiperidine or the (R)-enantiomer in place of the (S)-enantiomer introduces a fundamental stereochemical mismatch that propagates through every downstream synthetic step. In the niraparib synthetic route, the (S)-configuration at the piperidine 3-position is structurally required to yield the correct (3S)-stereocenter of the final API; substitution with the (R)-enantiomer would produce the diastereomeric impurity with potentially altered PARP inhibition and pharmacokinetics [1]. Similarly, the substituted (S)-3-phenylpiperidine pharmacophore underlies the dopamine autoreceptor antagonist profile of (−)-OSU6162 and related preclinical candidates, where the (S)-enantiomer of substituted 3-phenylpiperidines consistently delivers the desired dopaminergic modulation while the opposite enantiomer exhibits divergent receptor activity [2]. The hydrochloride salt form further distinguishes this product from the free base, offering superior aqueous solubility, long-term storage stability at 2–8°C, and direct compatibility with aqueous reaction conditions without requiring additional salt formation steps .

Quantitative Differentiation Evidence: (S)-3-Phenylpiperidine Hydrochloride vs. Racemate, (R)-Enantiomer, and Free Base


Enantiomeric Purity: Typical Commercial (S)-3-Phenylpiperidine Hydrochloride vs. Racemic 3-Phenylpiperidine

Commercially supplied (S)-3-phenylpiperidine hydrochloride (CAS 1258940-00-9) is typically offered at chemical purity of 97% or higher as verified by HPLC, with the material being the single (S)-enantiomer rather than a racemate . In contrast, racemic 3-phenylpiperidine hydrochloride (CAS 19509-09-2, free base CAS 3973-62-4) contains the (R)-enantiomer as a 50% impurity. For stereospecific synthesis applications, use of the racemate immediately limits the maximum theoretical yield of the desired enantiopure product to 50% and necessitates additional chiral separation steps that increase process cost and time [1].

Chiral purity Enantiomeric excess Quality control

Stereochemical Fidelity in Niraparib Synthesis: (S)- vs. (R)-3-Phenylpiperidine as Key Intermediate

In the patented synthetic route to niraparib, (S)-3-phenylpiperidine serves as the direct precursor to three distinct chiral intermediates (designated α, β, and γ) that converge to the final API bearing a (3S)-piperidin-3-yl substituent [1]. The corresponding (R)-3-phenylpiperidine cannot substitute in this route because it would introduce the incorrect (3R)-configuration into the final indazole-carboxamide structure of niraparib. The patent explicitly teaches separate synthetic methods for (R)- and (S)-3-phenylpiperidine, underscoring that the enantiomers are not interchangeable intermediates [1]. Subsequent process development documents describe imine formation from the (S)-configured intermediate proceeding in 92% yield and cyclization in 88% yield, demonstrating that the (S)-stereochemistry is compatible with high-yielding downstream chemistry [2].

Niraparib PARP inhibitor Stereospecific synthesis

Dopamine Autoreceptor Pharmacology: (S)- vs. (R)-Enantiomer Activity in Substituted 3-Phenylpiperidines

In a systematic structure-activity relationship study, Sonesson et al. (1994) evaluated a series of substituted (S)-phenylpiperidines and demonstrated that the (S)-configuration is a prerequisite for central dopamine autoreceptor antagonist activity [1]. Compounds bearing the (S)-configuration with an n-propyl N-substituent and a meta-substituted aromatic ring showed high in vivo activity on dopamine synthesis and turnover in rat brain, as measured by DOPA accumulation after decarboxylase inhibition, while the corresponding opposite enantiomers displayed distinct pharmacological profiles [1][2]. The earlier 1993 study by the same group confirmed that the (−)-enantiomers of substituted 3-phenylpiperidines (bearing the (S)-configuration at the piperidine 3-position in the relevant analogs) are centrally acting DA autoreceptor antagonists, whereas the (+)-enantiomers show a different receptor activation pattern [2]. This enantiomer-dependent pharmacology establishes that the (S)-3-phenylpiperidine scaffold is the required starting point for synthesizing DA autoreceptor-targeted compounds.

Dopamine autoreceptor D2/D3 receptor CNS pharmacology

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Aqueous Solubility and Handling

(S)-3-Phenylpiperidine hydrochloride (CAS 1258940-00-9) is supplied as a crystalline solid with the hydrochloride counterion, which confers significantly higher aqueous solubility compared to the free base (CAS 59349-71-2). Vendor specifications consistently list the hydrochloride salt as a white crystalline powder with storage at 2–8°C, whereas the free base is a low-melting solid (mp 34–37°C) that requires more careful handling to avoid liquefaction under ambient conditions . The hydrochloride form also provides the compound in a protonated state (pKa ~10.01 for the piperidine nitrogen), making it directly compatible with aqueous-phase reactions, salt metathesis, and peptide coupling conditions without the need for in situ acid activation .

Salt selection Aqueous solubility Solid-state stability

Metabolic Pathway Definition: CYP2D6-Mediated N-Dealkylation of (−)-OSU6162, a Substituted (S)-3-Phenylpiperidine

In vitro metabolism studies using human liver microsomes demonstrate that (−)-OSU6162, a substituted (S)-3-phenylpiperidine derivative, undergoes selective N-depropylation mediated predominantly by CYP2D6 [1]. Kinetic analysis revealed that CYP2D6 accounts for the majority of the observed N-depropylase activity, and (−)-OSU6162 itself was found to inhibit CYP2D6 among a panel of six major human P450 isoforms tested [1]. This CYP2D6 liability is a direct consequence of the (S)-3-phenylpiperidine core structure and its N-substitution pattern. In contrast, the (R)-configured analogs of 3-phenylpiperidines have been reported to interact with a different receptor profile (sigma-1 receptor and opioid receptors), which would imply distinct metabolic processing and a different set of drug-drug interaction risks [2].

Drug metabolism CYP2D6 Hepatic microsomes

Recommended Application Scenarios for (S)-3-Phenylpiperidine Hydrochloride Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Niraparib (Zejula) and Related PARP Inhibitor Candidates

(S)-3-Phenylpiperidine hydrochloride is the mandatory chiral building block for constructing the (3S)-piperidin-3-yl pharmacophore of niraparib. The patent literature demonstrates that this specific enantiomer is used to generate three chiral intermediates (α, β, γ) that ultimately deliver the correct absolute stereochemistry of the API [1]. The imine formation step proceeds in ~92% yield and the subsequent cyclization in ~88% yield, confirming compatibility with high-yielding process chemistry [2]. The hydrochloride salt form is directly suitable for the aqueous and polar aprotic solvents employed in these transformations. Researchers and CDMOs engaged in niraparib generic development or novel PARP inhibitor discovery should specify CAS 1258940-00-9 rather than the racemate or (R)-enantiomer to avoid stereochemical mismatch and the associated rework costs.

Discovery and Preclinical Development of Dopamine Autoreceptor Modulators and Dopamine Stabilizers

The (S)-3-phenylpiperidine scaffold is the established pharmacophoric core for preferential dopamine autoreceptor antagonists and dopamine stabilizers such as (−)-OSU6162 [1][2]. Structure-activity relationship studies confirm that the (S)-configuration is essential for the desired autoreceptor antagonist profile; substituted (S)-phenylpiperidines with meta-substituted aromatic rings and n-propyl N-substitution show high in vivo activity on dopamine synthesis and turnover without inducing catalepsy, a profile not replicated by opposite enantiomers [1]. Medicinal chemistry programs targeting D2/D3 autoreceptors for Parkinson's disease, schizophrenia, or levodopa-induced dyskinesias should build their focused libraries from (S)-3-phenylpiperidine hydrochloride to maintain stereochemical fidelity throughout lead optimization.

Chiral Building Block Supply for Integrated Drug Discovery Platforms and Fragment-Based Screening

As a pre-resolved, single-enantiomer building block with ≥97% chemical purity, (S)-3-phenylpiperidine hydrochloride eliminates the need for in-house chiral resolution prior to library synthesis [1]. This is particularly valuable for high-throughput parallel synthesis and DNA-encoded library (DEL) construction, where stereochemical purity of each building block directly impacts library quality and screening hit validity. The hydrochloride salt provides consistent weighing and dissolution properties across multiple automated liquid-handling platforms, reducing variability compared to the low-melting free base (mp 34–37°C) that may liquefy under ambient laboratory conditions [2]. Integrated drug discovery organizations should stock this building block as part of their core chiral amine collection for fragment elaboration and scaffold-hopping campaigns targeting CNS and oncology targets.

Quote Request

Request a Quote for (S)-3-phenylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.